Praeruptorin A
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Overview
Description
Praeruptorin A is a complex organic compound that belongs to the class of pyranochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Praeruptorin A typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of transformations including cyclization, oxidation, and esterification. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of such compounds is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Praeruptorin A can undergo various chemical reactions including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Hydrolysis: Breaking down into simpler compounds in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for hydrolysis. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield more oxidized derivatives, while hydrolysis may produce simpler organic acids or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Praeruptorin A is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound may exhibit various biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s biological activities are explored for therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound may be used as an intermediate in the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action of Praeruptorin A involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Praeruptorin A include other pyranochromenes and related heterocyclic compounds. Examples include:
- Pyrano[2,3-f]chromen-2-one derivatives
- Flavonoids
- Coumarins
Uniqueness
What sets this compound apart is its unique structural features and specific functional groups, which confer distinct chemical and biological properties. These unique attributes make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate;sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7.2H2S/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16;;/h6-10,18-19H,1-5H3;2*1H2/b11-6-;;/t18-,19-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENRATQEBWXSQU-IZQRIFFKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C.S.S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C.S.S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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